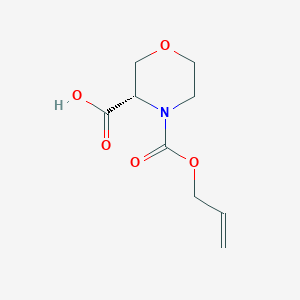
5-Ethynyl-3-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-3-methylpyridin-2-amine: is an organic compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol This compound is a derivative of pyridine, characterized by the presence of an ethynyl group at the 5-position and a methyl group at the 3-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Ethynyl-3-methylpyridin-2-amine typically involves the following steps:
Starting Material Preparation: The starting material, 5-iodo-2-aminopyridine, is prepared through iodination of 2-aminopyridine.
Sonogashira Coupling Reaction: The 5-iodo-2-aminopyridine undergoes a Sonogashira coupling reaction with an alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper co-catalyst. This reaction forms the ethynyl group at the 5-position of the pyridine ring.
Deprotection: The trimethylsilyl group is removed using a base, such as potassium carbonate, to yield 5-ethynyl-2-aminopyridine.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Ethynyl-3-methylpyridin-2-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group. Reagents such as alkyl halides or acyl chlorides can be used to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives such as 5-ethynyl-3-methylpyridine-2-carboxylic acid.
Reduction: 5-Ethyl-3-methylpyridin-2-amine.
Substitution: Various N-substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
Chemistry:
5-Ethynyl-3-methylpyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as a ligand in coordination chemistry .
Biology:
In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine:
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic properties.
Industry:
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science .
Mecanismo De Acción
The mechanism of action of 5-Ethynyl-3-methylpyridin-2-amine and its derivatives depends on their specific applications. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ethynyl and methyl groups can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential .
Comparación Con Compuestos Similares
5-Ethynyl-2-aminopyridine: Lacks the methyl group at the 3-position, which can affect its reactivity and binding properties.
3-Methyl-2-aminopyridine: Lacks the ethynyl group at the 5-position, which can influence its chemical behavior and applications.
5-Ethynyl-6-methylpyridin-3-amine:
Uniqueness:
5-Ethynyl-3-methylpyridin-2-amine is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C8H8N2 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
5-ethynyl-3-methylpyridin-2-amine |
InChI |
InChI=1S/C8H8N2/c1-3-7-4-6(2)8(9)10-5-7/h1,4-5H,2H3,(H2,9,10) |
Clave InChI |
GRKVWBAUJOWHCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


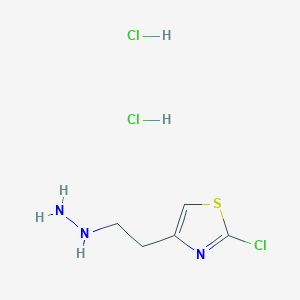
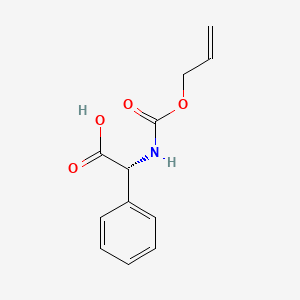

![(3R)-2-(2,6-difluoro-4-methoxybenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B15304942.png)
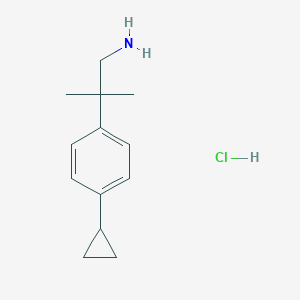

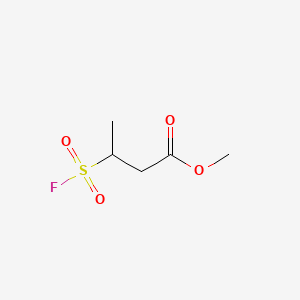
![rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis](/img/structure/B15304962.png)
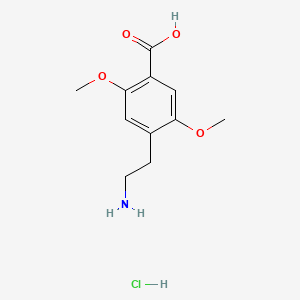
![[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride](/img/structure/B15304975.png)
![Benzyl ((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B15304983.png)
